molecular formula C9H14N2OS B11170850 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide

2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11170850
M. Wt: 198.29 g/mol
InChI Key: ZSFNKVCMWQMIAW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-amino-1,3-thiazole with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring and the butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with molecular targets and pathways differentiate it from other similar compounds .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C9H14N2OS/c1-4-9(2,3)7(12)11-8-10-5-6-13-8/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

ZSFNKVCMWQMIAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC=CS1

Origin of Product

United States

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